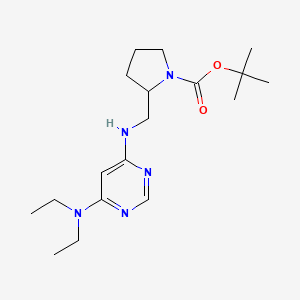
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide, also known as CHM-1, is a chemical compound that has been synthesized for various scientific research applications. This compound has shown potential as an inhibitor of certain enzymes and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide involves binding to the active site of CAIX and inhibiting its activity. This inhibition reduces the production of bicarbonate ions, which are necessary for cancer cell growth and metastasis. Additionally, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been shown to reduce the expression of certain pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of CAIX and reduction of pro-inflammatory cytokines, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been shown to induce apoptosis in cancer cells and reduce the expression of certain angiogenic factors. These effects contribute to its potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide is its specificity for CAIX, which makes it a promising candidate for cancer therapy. Additionally, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has shown low toxicity in animal models, which is important for its potential as a therapeutic agent. However, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has some limitations for lab experiments, including its relatively low solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for research on 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide. One area of focus is the development of more efficient synthesis methods to improve yields and purity. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide for cancer therapy. Finally, research is needed to investigate the potential of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide as a therapeutic agent for other conditions, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide is a chemical compound that has been synthesized for various scientific research applications. It has shown potential as an inhibitor of CAIX and has been studied for its potential as an anti-cancer and anti-inflammatory agent. Further research is needed to fully understand the potential of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide as a therapeutic agent and to optimize its synthesis and administration.
合成法
The synthesis of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide involves a multi-step process that starts with the reaction of 6-chloro-5-methylpyridin-3-amine with 3-bromo-phenol. This reaction forms 6-chloro-N-(3-bromophenyl)-5-methylpyridin-3-amine, which is then reacted with sodium sulfite to form the final product, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide. The synthesis of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been optimized to produce high yields and purity.
科学的研究の応用
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been studied for its potential as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. This inhibition has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been studied for its potential as an anti-inflammatory agent and has shown promise in reducing inflammation in animal models.
特性
IUPAC Name |
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-8-5-11(7-14-12(8)13)19(17,18)15-9-3-2-4-10(16)6-9/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODZMNIYOTGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

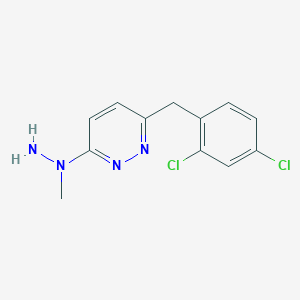
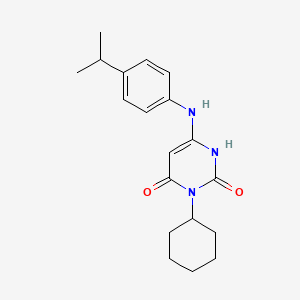
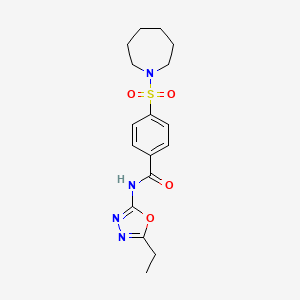
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)

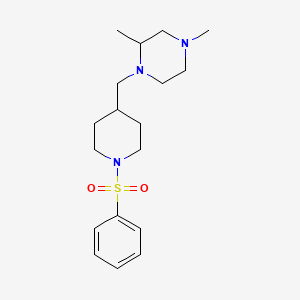
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)
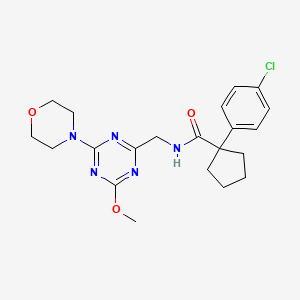
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide](/img/structure/B2538352.png)
![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)
![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)
![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2538362.png)
